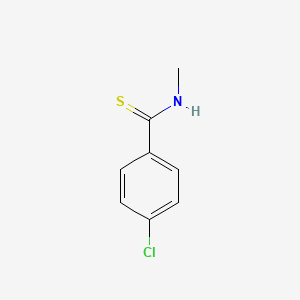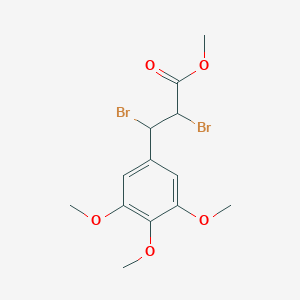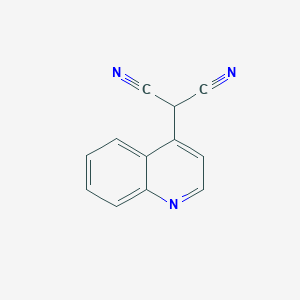
4-Quinolinemalononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinemalononitrile is a heterocyclic compound with the molecular formula C12H7N3. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinemalononitrile typically involves the reaction of quinoline derivatives with malononitrile. One common method includes the use of activated alkynes in the presence of a catalyst such as PPh3. The reaction proceeds through a series of steps, including hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 4-Quinolinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide are used under mild conditions.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of bases or acids.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
科学的研究の応用
4-Quinolinemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The exact mechanism of action of 4-Quinolinemalononitrile varies depending on its application. In biological systems, it often interacts with cellular components through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
Quinoline: A parent compound with a simpler structure.
Quinolone: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics derived from quinolone.
Uniqueness: 4-Quinolinemalononitrile is unique due to its dual nitrile groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and materials science .
特性
CAS番号 |
10147-03-2 |
|---|---|
分子式 |
C12H7N3 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-quinolin-4-ylpropanedinitrile |
InChI |
InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H |
InChIキー |
ZABPVUGLNITOEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)



![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
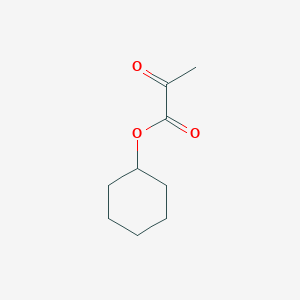
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
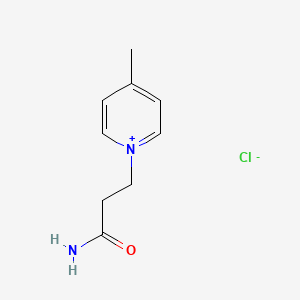
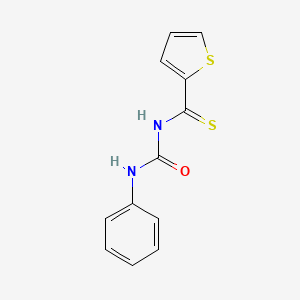
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
